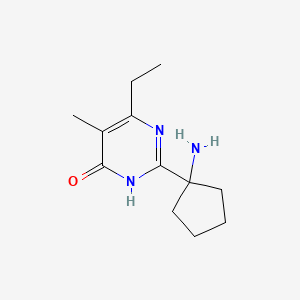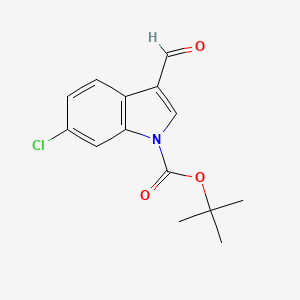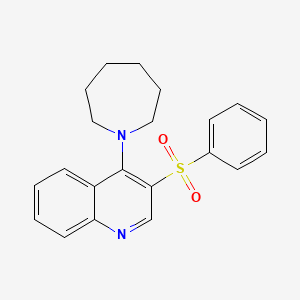
4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline is a nitrogen-containing heterocycle that is part of a broader class of quinoline derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The quinoline moiety is a common scaffold in many pharmacologically active compounds, and the introduction of azepane and benzenesulfonyl groups can significantly alter the chemical and biological properties of these molecules.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 4-hydroxybenzo[h]quinolin-2-(1H)-one, a related quinoline compound, involves the cyclocondensation of 3-(naphthalen-1-ylamino)-3-oxopropanoic acid or N,N'-di(naphthalen-1-yl)malonamide, followed by coupling with diazotized p-substituted aniline derivatives . Another relevant synthesis approach for nitrogen heterocycles is the temperature-tunable synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes mediated by SnCl4 . Additionally, a base-promoted, protection-free synthesis of functionalized quinolines via [4 + 2] cycloaddition of azadienes with internal alkynes has been reported . These methods highlight the versatility of synthetic approaches available for constructing complex quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The introduction of an azepane ring, which is a seven-membered saturated heterocycle, and a benzenesulfonyl group, would add to the complexity of the molecule, potentially affecting its electronic and steric properties. The tautomeric structures of azo compounds, which are related to quinoline derivatives, have been studied using 1H NMR spectroscopy, indicating the importance of solvent and substituent effects on the molecular structure .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cycloadditions, ring expansions, and substitutions. For example, activated quinolines can undergo ring expansion with diazocarbonyl compounds to produce benzoazepines . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the regioselectivity and yield of the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The solvent effects on the ultraviolet-visible absorption spectra of azo dyes derived from quinoline compounds have been studied, showing that different organic solvents can significantly impact the color of the dyes . The ionization constants (pKa) of these compounds have also been determined, providing insight into their acid-base properties . These properties are crucial for understanding the behavior of quinoline derivatives in various environments, which is essential for their application in different fields.
Applications De Recherche Scientifique
Quinoline Compounds in Cancer Research
Quinoline compounds, characterized by their heterocyclic aromatic structure, have been extensively studied for their anticancer activities. They serve as parental compounds for synthesizing molecules with significant medical benefits, including anticancer properties. Quinolines and their analogs exhibit a broad spectrum of biological activities by inhibiting various cancer drug targets such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. The synthetic versatility of quinoline allows for generating a wide array of structurally diverse derivatives, enhancing their anticancer application potential. This structural diversity and the ability to target different aspects of cancer cell physiology underscore quinoline compounds' significance in cancer drug development and refinement (Solomon & Lee, 2011).
Synthetic Applications and Methodologies
The azepine ring, related to the structure of interest, has been involved in the synthesis of complex heterocyclic systems. For instance, activated quinolines and isoquinolines have undergone ring expansion to produce novel benzoazepines. This transformation demonstrates the synthetic utility of quinolines in constructing more complex and functionalized molecular architectures, highlighting their role in developing new synthetic methodologies (Yadav et al., 2004).
Antimicrobial and Enzyme Inhibition Properties
A recent exploration into the structural properties of potent human carbonic anhydrase inhibitors showcased compounds bearing a cycloalkylamino-1-carbonylbenzenesulfonamide moiety, closely related to the compound of interest. These studies revealed remarkable inhibition for specific human carbonic anhydrase isoforms, indicating significant potential in designing new isoform-selective inhibitors. This research underscores the broader implications of quinoline derivatives in enzymatic inhibition and potential therapeutic applications (Buemi et al., 2019).
Binding Profile and Pharmacological Characterization
The structural modification of quinoline derivatives has also been studied for their binding affinity and selectivity towards specific receptors, such as the 5-HT4 receptors. This research demonstrates the importance of quinoline scaffolds in developing selective antagonists for receptors implicated in various physiological and pathological processes. These findings highlight the therapeutic potential of quinoline derivatives in treating conditions mediated by these receptors (Hinschberger et al., 2003).
Propriétés
IUPAC Name |
4-(azepan-1-yl)-3-(benzenesulfonyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-26(25,17-10-4-3-5-11-17)20-16-22-19-13-7-6-12-18(19)21(20)23-14-8-1-2-9-15-23/h3-7,10-13,16H,1-2,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKDMNCVKMAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)-3-(benzenesulfonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2522559.png)
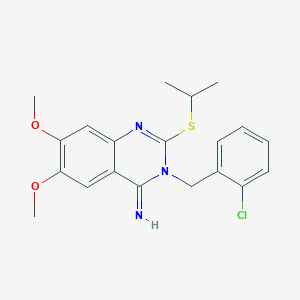
![2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B2522564.png)
![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2522565.png)
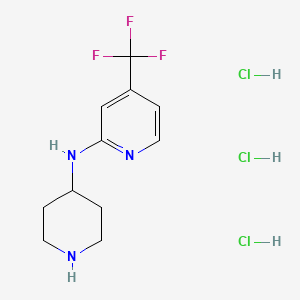
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2522572.png)

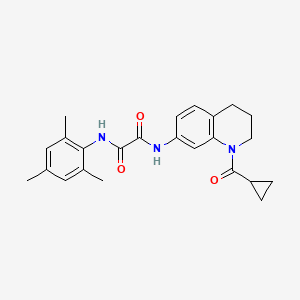
![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2522576.png)
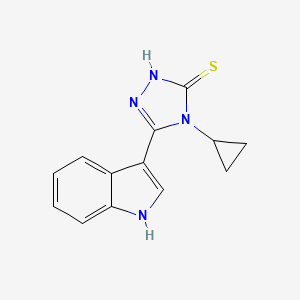
![1-(4-methoxyphenyl)-N-(4-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2522578.png)
